2-Aminocyclooctane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclooctane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDBJXMOBPVFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control
De Novo Synthesis Strategies for 2-Aminocyclooctane-1-carboxylic Acid and its Derivatives
De novo synthesis provides a versatile approach to this compound and its derivatives, allowing for the construction of the carbocyclic core with desired functionalities. These multi-step sequences often begin with readily available starting materials and employ key ring-forming and functional group introduction reactions.
Multi-step Reaction Sequences (e.g., from bicyclic lactams, cyclooctadienes)
A prominent strategy for the synthesis of hydroxylated derivatives of this compound commences with cis,cis-1,3-cyclooctadiene. beilstein-journals.orgbeilstein-journals.org This approach involves an initial cycloaddition reaction with chlorosulfonyl isocyanate (CSI) to form a bicyclic β-lactam, specifically cis-9-azabicyclo[6.2.0]dec-6-en-10-one. beilstein-journals.org This bicyclic lactam serves as a crucial intermediate.
The subsequent steps involve the cleavage of the β-lactam ring using hydrogen chloride gas in methanol (B129727) to yield the corresponding cis-amino ester. beilstein-journals.org To facilitate further reactions and prevent unwanted side reactions, the amino group is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group. beilstein-journals.org This protected amino ester then undergoes further functionalization of the cyclooctene (B146475) ring. beilstein-journals.org
The following table summarizes the key transformations in this multi-step synthesis:
| Starting Material | Key Intermediate | Key Transformations | Final Product Type |
| cis,cis-1,3-cyclooctadiene | cis-9-Azabicyclo[6.2.0]dec-6-en-10-one (bicyclic β-lactam) | 1. Cycloaddition with CSI2. Lactam ring cleavage3. N-protection (e.g., Boc)4. Double bond oxidation | Dihydroxy-substituted this compound derivatives |
Functionalization of Cyclooctane (B165968) Rings (e.g., dihydroxylation, epoxidation)
Once the unsaturated N-protected aminocyclooctene carboxylate is synthesized, the focus shifts to the functionalization of the double bond within the cyclooctane ring. A common method to introduce hydroxyl groups is through epoxidation followed by ring-opening. beilstein-journals.org The N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate can be treated with an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide as a single product. beilstein-journals.org
The subsequent ring-opening of this epoxide is a critical step that can be controlled to produce different isomers. For example, treatment with hydrogen chloride gas in methanol can lead to the formation of a bicyclic lactone derivative through the nucleophilic attack of the neighboring carboxyl group. beilstein-journals.org This process involves both lactonization and hydrolysis of the Boc protecting group. beilstein-journals.org The regioselectivity of the epoxide ring-opening can be influenced by the choice of reagents and reaction conditions, leading to a variety of dihydroxy-substituted derivatives. beilstein-journals.org
Asymmetric Synthesis and Enantioselective Approaches
The biological activity of this compound and its derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric and enantioselective synthetic methods is of paramount importance to obtain single enantiomers.
Chiral Auxiliary and Catalyst-Mediated Methods
While specific examples for the asymmetric synthesis of this compound using chiral auxiliaries are not extensively documented in the reviewed literature, the principles of this approach are well-established for other cyclic amino acids. nih.govwikipedia.orgnumberanalytics.comresearchgate.netsigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and derivatives of chiral amino alcohols. nih.gov For instance, in the synthesis of other cyclic amino acids, these auxiliaries have been employed to control the diastereoselectivity of alkylation and aldol (B89426) reactions. nih.gov It is conceivable that a similar strategy could be applied to precursors of this compound, where a chiral auxiliary attached to the carboxylic acid or amino group would direct the stereoselective functionalization of the cyclooctane ring.
Catalyst-mediated methods represent another powerful strategy for enantioselective synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.govemory.edu For the synthesis of β-amino acids, enantioselective catalytic hydrogenation of enamines and conjugate addition reactions are common approaches. nih.gov The application of such catalytic methods to suitable precursors of this compound could provide a direct route to enantiomerically enriched products.
Enzymatic Resolution for Enantiomer Preparation
Enzymatic resolution is a highly effective method for the separation of enantiomers and has been successfully applied to cyclic β-amino esters. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. nih.gov
In the context of preparing enantiomers of this compound, a common approach is the lipase-catalyzed hydrolysis of the corresponding racemic β-amino ester. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically pure acid and the unreacted ester can then be separated.
The following table illustrates the general principle of enzymatic resolution for a racemic β-amino ester:
| Substrate | Enzyme | Reaction | Products | Separation |
| Racemic (±)-2-aminocyclooctane-1-carboxylic acid ester | Lipase (e.g., from Candida antarctica) | Enantioselective hydrolysis | (+)-2-aminocyclooctane-1-carboxylic acid and (-)-2-aminocyclooctane-1-carboxylic acid ester (or vice versa) | Chromatographic or extraction methods |
This method provides access to both enantiomers of the target compound: one as the carboxylic acid and the other as the ester, which can be subsequently hydrolyzed to the corresponding acid.
Regioselective Transformations for Derivatization
The functionalized cyclooctane ring of this compound derivatives offers multiple sites for further chemical modification. Regioselective transformations, which selectively target one specific position on the molecule, are crucial for synthesizing a diverse range of derivatives with potentially unique properties.
As previously discussed in the context of functionalization (Section 2.1.2), the ring-opening of an epoxide intermediate is a key regioselective transformation. beilstein-journals.org The outcome of this reaction is highly dependent on the reaction conditions. For instance, treatment of the epoxide of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with hydrogen chloride gas in methanol leads to the formation of a bicyclic lactone as the major product. beilstein-journals.org In contrast, reacting the same epoxide with sodium bisulfate (NaHSO₄) can yield a different mixture of diol isomers. beilstein-journals.org
Furthermore, attempts to introduce other functional groups, such as an azide (B81097) group via reaction with sodium azide, can also lead to regioselective intramolecular cyclizations, resulting in the formation of different lactone derivatives. beilstein-journals.org The regioselectivity in these transformations is often governed by conformational effects of the flexible eight-membered ring, which dictates the accessibility of different positions to incoming reagents. beilstein-journals.org These regioselective reactions are instrumental in creating a library of structurally diverse derivatives of this compound for further investigation.
Advanced Synthetic Principles in Cyclic β-Amino Acid Chemistry
The synthesis of cyclic β-amino acids with defined stereochemistry necessitates the application of advanced synthetic strategies. These principles are aimed at controlling the relative and absolute configuration of the amino and carboxyl groups on the carbocyclic scaffold. Key strategies include the use of chiral starting materials, diastereoselective reactions guided by the ring's conformation, and the application of chiral auxiliaries and catalysts.
A notable approach to the synthesis of functionalized cyclooctane β-amino acid derivatives begins with readily available starting materials like cis,cis-1,3-cyclooctadiene. beilstein-journals.org A key intermediate in this pathway is a β-lactam, formed through the cycloaddition of chlorosulfonyl isocyanate to the diene. beilstein-journals.org This β-lactam can then be transformed into the corresponding cis-amino ester. beilstein-journals.org Subsequent steps involve the protection of the amino group, often with a tert-butyloxycarbonyl (Boc) group, to facilitate further functionalization of the cyclooctene ring. beilstein-journals.org
Stereochemical control is often introduced through diastereoselective reactions on the protected amino ester. For instance, epoxidation of the double bond in the cyclooctene ring can proceed with high stereoselectivity, influenced by the existing stereocenters. The subsequent ring-opening of the resulting epoxide offers a versatile method for introducing further substituents with controlled stereochemistry. The regioselectivity of this ring-opening can be influenced by conformational effects of the eight-membered ring and the choice of reagents. beilstein-journals.orgnih.gov For example, treatment of an epoxide with sodium azide in the presence of ammonium (B1175870) chloride can lead to the introduction of an azide group, which can be subsequently reduced to an amino group, yielding a diaminocyclooctane derivative. nih.gov
The formation of bicyclic derivatives, such as lactones, can also be achieved through intramolecular reactions following epoxide ring-opening. beilstein-journals.org The mechanism of such reactions has been elucidated with the aid of computational methods like Density-Functional Theory (DFT), which can help predict the stereochemical outcome of the reaction. nih.gov The stereochemistry of the final products is typically determined using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and in some cases, confirmed by X-ray crystallography. nih.gov
While the synthesis of five- and six-membered cyclic β-amino acids is more established, methods for seven- and eight-membered rings are less common. nih.gov The principles of stereocontrol developed for smaller rings, such as the use of chiral auxiliaries in Michael additions or enantioselective catalysis, are being extended to these larger ring systems. rsc.orghilarispublisher.com The inherent flexibility of larger rings like cyclooctane presents additional challenges in controlling the stereochemical outcome of reactions.
The incorporation of cyclic β-amino acids into peptides can significantly influence their secondary structure and biological activity. nih.govacs.org The conformational constraints imposed by the cyclic backbone can lead to the formation of well-defined secondary structures, such as helices and turns. nih.gov Therefore, the ability to synthesize a variety of stereochemically defined cyclic β-amino acids is of significant interest for the development of novel peptide-based therapeutics.
Table 1: Key Intermediates and Reagents in the Synthesis of a Hydroxylated this compound Derivative
| Compound/Reagent | Role in Synthesis |
| cis,cis-1,3-cyclooctadiene | Starting material |
| Chlorosulfonyl isocyanate (CSI) | Reagent for β-lactam formation |
| β-Lactam intermediate | Key intermediate for amino acid synthesis |
| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | Protected amino ester for further functionalization |
| m-Chloroperoxybenzoic acid (mCPBA) | Reagent for stereoselective epoxidation |
| Epoxide intermediate | Key intermediate for introducing substituents |
| Sodium azide (NaN₃) | Reagent for introducing an azide group |
Conformational Analysis and Advanced Structural Characterization
Computational Chemistry and Molecular Modeling Studies
Computational studies serve as powerful tools to predict and rationalize the structural preferences and reactivity of complex molecules like derivatives of 2-aminocyclooctane-1-carboxylic acid.
Density Functional Theory (DFT) has been instrumental in elucidating the reaction mechanisms and stereochemical outcomes in the synthesis of derivatives of this compound. beilstein-journals.orgnih.govbeilstein-journals.org Specifically, DFT computations have been used to explain the regioselective formation of a five-membered lactone from an N-Boc-protected epoxide intermediate derived from methyl 2-aminocyclooct-3-ene-1-carboxylate. beilstein-journals.orgnih.gov
Researchers performed geometry optimizations using the B3LYP functional with the 6-311++G(d,p) basis set to model the reaction pathways. beilstein-journals.orgnih.gov The calculations investigated two potential paths for the intramolecular attack of a carboxyl group on the epoxide ring: one leading to a five-membered lactone and another to a six-membered lactone. The results demonstrated that the formation of the five-membered lactone is significantly more favorable kinetically. beilstein-journals.org
The computations, which incorporated solvent effects using the Solvation Model based on Density (SMD), showed that the conversion to the five-membered lactone intermediate proceeds via a barrierless path. nih.gov In contrast, the formation of the six-membered lactone involves a substantial energy barrier, making it unfeasible under the experimental conditions. beilstein-journals.orgnih.gov These theoretical findings were in excellent agreement with the experimental observation that only the five-membered lactone was formed. beilstein-journals.org
| Reaction Pathway | Product Type | Calculated Barrier (Methanol) | Calculated Barrier (Dichloromethane) | Kinetic Feasibility |
|---|---|---|---|---|
| Path A (14 → 15) | Five-membered lactone | Barrierless | Barrierless | Highly Favorable |
| Path B (14 → 16) | Six-membered lactone | 14.5 kcal/mol | 13.5 kcal/mol | Unfavorable |
While specific molecular dynamics simulations for this compound were not detailed in the reviewed literature, energy minimization through conformational analysis has been a key aspect of the computational studies. beilstein-journals.orgnih.gov To understand the preference for the formation of the five-membered lactone, a conformational analysis of the crucial epoxide intermediate (compound 7) was performed using DFT-based geometry optimization. beilstein-journals.orgnih.gov
This analysis identified two primary conformers, 7a and 7b. The calculations revealed that conformer 7a is significantly more stable, with the relative free energy of 7b being higher by 10.3 kcal/mol. beilstein-journals.org The geometry of the lower-energy conformer, 7a, was found to be ideally pre-organized for the subsequent intramolecular reaction to form the five-membered lactone, further explaining the observed high regioselectivity of the reaction. beilstein-journals.orgnih.govbeilstein-journals.org
| Conformer | Relative Free Energy (kcal/mol) | Stability |
|---|---|---|
| 7a | 0.0 | More Stable |
| 7b | +10.3 | Less Stable |
Intramolecular interactions play a crucial role in dictating the conformational preferences and reactivity of this compound derivatives.
Hydrogen Bonding: The conformational analysis of the epoxide intermediate 7 revealed the presence of a key intramolecular hydrogen bond. beilstein-journals.orgnih.gov This interaction occurs between the carbonyl group of the methoxy (B1213986) ester and the NH group of the carbamate (B1207046). beilstein-journals.orgbeilstein-journals.org This hydrogen bond is responsible for locking the molecule into the specific conformation (7a) that facilitates the nucleophilic attack to form the five-membered lactone. beilstein-journals.orgnih.gov
Steric Effects: The influence of steric hindrance was observed in the synthesis of a diol precursor. nih.gov When the N-Boc-protected amino ester 4 was treated with OsO₄, dihydroxylation occurred with high trans selectivity. nih.gov This stereochemical outcome is attributed to the steric effect of the bulky tert-butyloxycarbonyl (Boc) protecting group, which directs the incoming reagent to the opposite face of the cyclooctene (B146475) ring. beilstein-journals.orgnih.gov
Spectroscopic Characterization Methodologies for Stereochemistry and Conformation
Spectroscopic techniques are indispensable for the structural verification and stereochemical assignment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, has been the primary method for determining the structure and relative stereochemistry of these compounds in solution. beilstein-journals.orgnih.govbeilstein-journals.org
Two-dimensional Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments have been particularly valuable. beilstein-journals.orgbeilstein-journals.org For instance, in the characterization of the diol 5, the COSY spectrum showed cross-peaks between the proton at the 2-position (H-2) and protons at the 3- and 4-positions. nih.gov This correlation was used to establish a trans configuration between H-2 and H-3. beilstein-journals.orgnih.gov Similarly, for the bicyclic lactone product 10, strong correlations in the COSY spectrum between H-6 and H-7 confirmed their trans relationship. beilstein-journals.orgnih.gov For another bicyclic derivative (compound 8), COSY data not only supported a trans relationship between H-6 and H-7 but also a weak correlation between H-7 and H-10 indicated their cis relationship. nih.govbeilstein-journals.org These detailed analyses of through-bond proton-proton couplings are fundamental to assigning the complex stereochemistry of the cyclooctane (B165968) ring and its bicyclic derivatives. beilstein-journals.orgnih.gov
To provide definitive and unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction analysis was employed. beilstein-journals.orgnih.govhakkari.edu.tr The solid-state structure of a key bicyclic lactone derivative, methyl (6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate (compound 10), was confirmed through this technique. beilstein-journals.orgnih.gov The resulting crystal structure provided precise bond lengths, bond angles, and torsional angles, unequivocally verifying the molecular connectivity and the relative configuration of all stereocenters, which had been previously inferred from NMR data. beilstein-journals.orgnih.gov
Stereochemical Assignments and Diastereoselective Outcomes
The synthesis of this compound and its derivatives often leads to the formation of multiple stereoisomers. The determination of the relative and absolute stereochemistry of these products is crucial and is typically achieved through a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
A notable example is the synthesis of dihydroxy-substituted derivatives of this compound, which provides insight into the diastereoselective outcomes of reactions on the cyclooctane ring. Starting from N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, various oxidation and ring-opening reactions have been shown to proceed with specific stereocontrol, influenced by the conformation of the eight-membered ring and the nature of the reagents.
For instance, the epoxidation of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with m-chloroperoxybenzoic acid (m-CPBA) yields a single epoxide product. The subsequent ring-opening of this epoxide under acidic conditions (e.g., HCl(g) in MeOH) can lead to a mixture of diastereomeric products. The major product often results from a nucleophilic attack that is sterically and electronically favored by the conformation of the cyclooctane ring. In one study, the ring-opening of an epoxide derivative with HCl(g) in methanol (B129727) resulted in a 9:1 ratio of two diastereomeric lactones. beilstein-journals.org The stereochemistry of the major product was determined by 2D NMR techniques (COSY and HMQC), which established the trans relationship between specific protons, and in some cases, the configuration was unambiguously confirmed by X-ray diffraction. beilstein-journals.org
The regioselectivity and diastereoselectivity of these reactions are often rationalized through computational studies, such as Density Functional Theory (DFT) calculations. These calculations can model the transition states of different reaction pathways and predict the most energetically favorable outcome, which generally aligns with the experimentally observed product distribution. For example, DFT computations have been used to explain the preferential formation of a five-membered lactone over a six-membered lactone during the ring-opening of an epoxide precursor, attributing the selectivity to conformational effects and the stability of the transition states. beilstein-journals.org
Table 2: Diastereoselective Outcomes in the Synthesis of this compound Derivatives
| Reactant | Reaction | Products and Diastereomeric Ratio | Method of Stereochemical Assignment | Reference |
|---|---|---|---|---|
| N-Boc-methyl 2-aminocyclooct-3-ene-1-carboxylate | Epoxidation with m-CPBA | Single epoxide product | NMR Spectroscopy | beilstein-journals.org |
| Epoxide derivative | Ring-opening with HCl(g)-MeOH | Mixture of lactones (9:1 ratio) | 2D NMR (COSY, HMQC) | beilstein-journals.org |
| Epoxide derivative | Ring-opening with NaHSO₄ in CH₂Cl₂/MeOH | Mixture of carbamate and diol isomer (7:3 ratio) | NMR Spectroscopy | beilstein-journals.org |
This detailed stereochemical analysis is fundamental for understanding the structure-activity relationships of these compounds and for their application as building blocks in the synthesis of more complex molecules such as peptides and foldamers.
Role in Peptidomimetics and Constrained Amino Acid Research
Design and Synthesis of Peptidomimetic Scaffolds Incorporating 2-Aminocyclooctane-1-carboxylic Acid
The design of peptidomimetics often involves the strategic replacement of proteinogenic amino acids with synthetic analogues that can enforce a desired three-dimensional structure. The synthesis of scaffolds incorporating this compound and its derivatives has been a subject of considerable research interest. beilstein-journals.orgnih.gov These synthetic efforts provide access to novel peptide architectures with tailored properties.
A notable synthetic route starts from cis-9-azabicyclo[6.2.0]dec-6-en-10-one, which can be transformed into the corresponding amino ester and its protected amine. beilstein-journals.orgnih.gov Subsequent oxidation of the double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate leads to the formation of dihydroxy-substituted this compound and its bicyclic derivatives. beilstein-journals.orgnih.gov The stereochemistry of these synthesized compounds is crucial and can be determined using 1D and 2D NMR spectroscopy, with configurations often confirmed by X-ray diffraction. beilstein-journals.orgnih.gov
The synthesis of these complex cyclic β-amino acids allows for their incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, often with protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the amino group to prevent unwanted side reactions. biosynth.com
The rigid framework of cyclic amino acids like this compound significantly influences the secondary structure of peptides into which they are incorporated. While direct studies on this compound are emerging, research on analogous cyclic β-amino acids provides a strong basis for understanding its structural impact. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid are known to fold into robust 14-helical structures. researchgate.net Similarly, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid adopt a 12-helix conformation. researchgate.net
The incorporation of these cyclic residues can also induce the formation of β-turns, which are critical for the biological activity of many peptides. nih.gov Peptides containing 1-aminocycloalkane-1-carboxylic acid residues at the i+2 position of a β-turn have been shown to facilitate hairpin formation. nih.gov The larger and more flexible cyclooctane (B165968) ring of this compound, compared to its smaller ring counterparts, could offer unique turn-inducing properties, potentially leading to novel peptide conformations.
The stereochemistry of the cyclic amino acid is a critical determinant of the resulting secondary structure. For example, heterochiral oligomers of cis-2-aminocyclopentanecarboxylic acid form a 10/12 helix, whereas the trans-isomers tend to form polar-strand secondary structures. researchgate.net This highlights the potential of using different stereoisomers of this compound to precisely control the folding of peptidomimetics.
| Cyclic β-Amino Acid Analogue | Observed Secondary Structure |
|---|---|
| trans-2-Aminocyclohexanecarboxylic acid (homo-oligomer) | 14-helix |
| trans-2-Aminocyclopentanecarboxylic acid (homo-oligomer) | 12-helix |
| cis-2-Aminocyclopentanecarboxylic acid (heterochiral oligomer) | 10/12 helix |
| trans-2-Aminocyclopentanecarboxylic acid (heterochiral oligomer) | Polar-strand |
A primary goal of peptidomimetic design is to reduce the conformational flexibility of native peptides, which often leads to decreased receptor binding affinity and increased susceptibility to proteolytic degradation. The incorporation of cyclic amino acids like this compound introduces significant conformational constraints. nih.gov This rigidity helps to lock the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. researchgate.net
The constrained nature of these cyclic building blocks also enhances the metabolic stability of the resulting peptidomimetics. nih.gov By replacing natural L-amino acids with synthetic analogues, the peptide becomes less recognizable to proteases, leading to a longer biological half-life. nih.gov The cyclooctane ring, in particular, provides a bulky and unnatural side chain that can sterically hinder the approach of proteolytic enzymes.
The enhanced stability is not only due to resistance to enzymatic degradation but also to the stabilization of a defined secondary structure. mdpi.com Peptides that can maintain their folded structure in physiological environments are more likely to retain their biological activity.
Application in Probing Biological Interactions at a Mechanistic Level
The well-defined conformations of peptidomimetics containing this compound make them excellent tools for studying biological interactions at a molecular level. By systematically modifying the structure of a peptide and observing the effects on its activity, researchers can gain insights into the specific interactions that govern biological processes.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and ligand design. nih.gov By synthesizing a series of analogues with systematic structural modifications, it is possible to identify the key chemical features responsible for biological activity. drugdesign.org The incorporation of this compound and its derivatives into a peptide ligand provides a rigid scaffold that allows for the precise orientation of pharmacophoric groups.
For example, in the design of integrin ligands, the constrained amino acid β-Acc has been shown to confer both potency and selectivity. mdpi.com The rigid structure of the cyclic amino acid helps to position the critical arginine-glycine-aspartic acid (RGD) motif in the optimal conformation for binding to the integrin receptor. SAR studies on such constrained peptides can involve modifying the ring size of the cyclic amino acid, the stereochemistry of the amino and carboxyl groups, and the nature of other residues in the peptide sequence. These studies can reveal important information about the size and shape of the receptor binding pocket and the key interactions involved in ligand recognition. researchgate.net
Peptidomimetics containing this compound can be developed as highly specific biochemical probes to study the function of enzymes and receptors. By attaching a reporter group, such as a fluorescent dye or a radioactive label, to a constrained peptidomimetic, it is possible to visualize and quantify the interaction of the probe with its biological target. The high binding affinity and specificity that can be achieved with conformationally restricted peptides make them ideal candidates for the development of such probes.
Furthermore, these constrained peptides can act as potent and selective modulators of enzyme activity. By mimicking the structure of a natural substrate or inhibitor, a peptidomimetic can bind to the active site of an enzyme and either block its activity (inhibition) or enhance it (activation). The rigid conformation of the peptidomimetic can lead to a tighter binding to the enzyme's active site compared to a flexible natural peptide, resulting in a more potent modulatory effect.
Bioconjugation Strategies for Advanced Research Materials
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. Peptidomimetics containing this compound can be readily functionalized for bioconjugation, enabling their attachment to other molecules such as proteins, nanoparticles, or surfaces. youtube.com This creates advanced research materials with novel applications.
The carboxylic acid and amino groups of this compound provide convenient handles for conjugation. The carboxylic acid can be activated, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester that can then react with an amine group on another molecule to form a stable amide bond. youtube.com Similarly, the amino group can be reacted with an activated carboxyl group or other amine-reactive functionalities. researchgate.net
These bioconjugation strategies can be used to:
Mechanistic Organic Chemistry and Reactivity Studies
Reaction Mechanisms of Transformations (e.g., epoxide ring opening, lactonization)
The synthesis of hydroxylated derivatives of 2-aminocyclooctane-1-carboxylic acid provides a clear example of mechanistically significant transformations, including epoxide ring opening and subsequent lactonization. beilstein-journals.orgnih.gov A key intermediate in these syntheses is an N-Boc-protected methyl ester of an aminocyclooctene, which is first epoxidized. beilstein-journals.org The subsequent reactions of this epoxide are highly regioselective.
Epoxide Ring Opening:
The opening of the epoxide ring can be initiated under acidic conditions. For instance, treatment of the epoxide intermediate with reagents like gaseous hydrogen chloride in methanol (B129727) (HCl(g)-MeOH) or sodium bisulfate (NaHSO₄) leads to the formation of hydroxylated derivatives. beilstein-journals.orgnih.gov The mechanism involves the protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack.
A crucial aspect of this process is the intramolecular participation of the neighboring ester group. Density-functional theory (DFT) computations have been used to elucidate the mechanism for the reaction of an epoxide derivative with NaHSO₄. beilstein-journals.orgnih.gov The proposed mechanism suggests that the carbonyl group of the ester attacks the protonated epoxide. This intramolecular attack is kinetically favored over other potential pathways. beilstein-journals.org
Lactonization:
Following the epoxide ring opening, lactonization is a frequently observed and mechanistically significant reaction. The formation of a bicyclic lactone is a dominant pathway when the epoxide is treated with HCl(g)–MeOH. beilstein-journals.orgnih.gov This transformation occurs via a nucleophilic attack from the neighboring carboxyl group, which is formed by the in-situ hydrolysis of the methyl ester under the reaction conditions. beilstein-journals.orgnih.gov
DFT studies have shown that the formation of a five-membered lactone is a highly favorable, barrierless process. beilstein-journals.org The reaction proceeds through an intermediate where the carboxyl group attacks the epoxide ring. beilstein-journals.org The calculations indicated that the free energy for the formation of the five-membered lactone is significantly lower than for the alternative six-membered lactone, explaining the observed product selectivity. beilstein-journals.org The conformation of the cyclooctane (B165968) ring and a hydrogen bond between the ester's carbonyl group and the carbamate's NH group in the starting epoxide pre-organize the molecule for this specific cyclization. beilstein-journals.org
The table below summarizes the key mechanistic steps in the transformation of an epoxide derivative of this compound.
| Step | Reaction | Reagents | Mechanistic Detail | Product Type |
| 1 | Epoxidation | m-CPBA | Electrophilic addition to the double bond of a cyclooctene (B146475) precursor. | Epoxide |
| 2 | Epoxide Ring Opening | NaHSO₄ in CH₂Cl₂/MeOH | Protonation of epoxide oxygen followed by intramolecular nucleophilic attack by the ester's carbonyl group. nih.gov | Dihydroxy derivative |
| 3 | Lactonization | HCl(g)-MeOH | Hydrolysis of the methyl ester to a carboxylic acid, followed by intramolecular nucleophilic attack on the opened epoxide. beilstein-journals.orgnih.gov | Bicyclic Lactone |
Functional Group Interconversions and Advanced Derivatization Chemistry
The amino and carboxylic acid groups of this compound are versatile handles for a wide range of functional group interconversions and derivatization.
Protection and Deprotection:
Standard protecting group strategies are employed in the synthesis of its derivatives. The amino group is commonly protected as a tert-butyloxycarbonyl (Boc) carbamate (B1207046). beilstein-journals.orgnih.gov This is achieved by reacting the amino ester with di-tert-butyl dicarbonate. The Boc group is stable under various reaction conditions but can be readily removed using strong acids, such as gaseous HCl in methanol, to regenerate the free amine. beilstein-journals.org
Esterification and Amide Formation:
The carboxylic acid moiety can be easily converted into its methyl ester using reagents like HCl(g) in methanol, which also facilitates the cleavage of related lactam rings in certain synthetic routes. nih.gov This esterification is a classic example of functional group interconversion.
Furthermore, the carboxylic acid can react with amines to form amides, a cornerstone of peptide chemistry. While direct reaction is difficult, activation of the carboxylic acid is key. Common methods include conversion to an acid chloride using thionyl chloride (SOCl₂) or using coupling reagents. rsc.orglibretexts.org Titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines to form amides. nih.gov These methods allow for the incorporation of the aminocyclooctane scaffold into larger molecules, such as peptides.
Derivatization via Epoxide Opening:
Advanced derivatization can be achieved through the ring-opening of epoxide intermediates with various nucleophiles. As described previously, intramolecular attack leads to lactones. However, intermolecular attack is also possible. For example, attempts to introduce an azide (B81097) group using sodium azide (NaN₃) with ammonium (B1175870) chloride in DMF on an epoxide derivative unexpectedly led to a bicyclic lactone, highlighting the strong propensity for intramolecular cyclization. nih.gov
The table below outlines common functional group interconversions for this compound.
| Initial Functional Group | Target Functional Group | Reagents/Method | Purpose |
| Amine (-NH₂) | N-Boc Carbamate | Di-tert-butyl dicarbonate | Protection of the amine group. beilstein-journals.org |
| N-Boc Carbamate | Amine (-NH₂) | HCl(g) in Methanol | Deprotection of the amine group. beilstein-journals.org |
| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | HCl(g) in Methanol | Increase solubility, protect the acid. nih.gov |
| Carboxylic Acid (-COOH) | Amide (-CONHR) | 1. SOCl₂ 2. Amine (R-NH₂) | Formation of stable amide bonds. rsc.org |
| Carboxylic Acid (-COOH) | Amide (-CONHR) | TiCl₄, Amine (R-NH₂) | Direct one-pot amide synthesis. nih.gov |
Cycloaddition and Rearrangement Reactions Involving the Cyclooctane Ring System
The cyclooctane ring system, while not as commonly featured in cycloadditions as smaller rings, can participate in or be formed by such reactions, and its derivatives can undergo significant rearrangements.
Cycloaddition Reactions:
The synthesis of precursors to this compound derivatives has utilized cycloaddition chemistry. A key step in one reported synthesis is the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cis,cis-1,3-cyclooctadiene. nih.gov This reaction forms a bicyclic β-lactam, which serves as a versatile starting material. The subsequent cleavage of the lactam ring provides access to the cis-aminocyclooctene scaffold, which is then further functionalized. nih.gov This demonstrates how cycloaddition reactions can be instrumental in constructing the core ring system with the desired stereochemistry.
Rearrangement Reactions:
While specific rearrangement reactions of this compound itself are not extensively documented, related bicyclic systems and functional groups suggest plausible pathways. For instance, the Beckmann rearrangement, which converts an oxime to an amide or lactam, has been studied in bicyclic systems containing a carboxylic acid, such as derivatives of bicyclo[3.2.1]octane. core.ac.uk The presence and position of the carboxyl group can influence the outcome of the rearrangement, sometimes leading to fragmentation and recyclization to form lactones instead of the expected lactams. core.ac.uk
Another relevant transformation is the Curtius rearrangement, which converts a carboxylic acid into an amine with one less carbon atom. This proceeds via an acyl azide and an isocyanate intermediate. This reaction could be used to transform a dicarboxylic acid derivative of cyclooctane into an amino-carboxylic acid, representing a powerful tool for manipulating the carbon skeleton and functional groups.
Furthermore, recent advances in C-H functionalization have shown that transannular reactions within cyclooctane rings are possible. Palladium-catalyzed γ-methylene C–H arylation of cyclooctane carboxylic acids has been achieved, demonstrating that the flexible ring can adopt conformations that allow for reactions across the ring system. nih.gov This type of reaction represents an advanced rearrangement and functionalization strategy.
The table below summarizes relevant cycloaddition and rearrangement reactions.
| Reaction Type | Reactants | Key Features | Product Type |
| [2+2] Cycloaddition | cis,cis-1,3-cyclooctadiene + Chlorosulfonyl isocyanate (CSI) | Forms a four-membered ring fused to the eight-membered ring. | Bicyclic β-lactam nih.gov |
| Beckmann Rearrangement | Oxime of a bicyclic ketone | Rearrangement of the group anti-periplanar to the oxime's leaving group. Can be influenced by neighboring groups. core.ac.uk | Lactam or Lactone core.ac.uk |
| Curtius Rearrangement | Carboxylic Acid | Conversion to acyl azide, thermal rearrangement to isocyanate, followed by hydrolysis/alcoholysis. | Amine/Carbamate |
| Transannular C-H Arylation | Cyclooctane Carboxylic Acid + Aryl Halide | Palladium-catalyzed reaction at the γ-position relative to the directing carboxyl group. nih.gov | γ-Aryl-substituted Cyclooctane Carboxylic Acid nih.gov |
Emerging Research Avenues and Future Prospects
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of complex molecules like 2-aminocyclooctane-1-carboxylic acid and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. unimi.itdurham.ac.uk These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The use of reactive gases, such as CO2 for carboxylation, can be managed more safely and efficiently in continuous-flow reactors, which utilize gas-permeable membranes to ensure optimal gas-liquid transfer without the need for high-pressure batch equipment. durham.ac.uk
Automated synthesizers, often used for solid-phase peptide synthesis, provide a framework for the systematic and rapid assembly of oligomers containing cyclic β-amino acids. biotage.combiotage.com The integration of building blocks like this compound into automated protocols could accelerate the discovery of novel foldamers and peptide mimetics with tailored secondary structures and enhanced proteolytic stability. biotage.comnih.gov By combining flow reactors for the synthesis of the monomer with automated platforms for its subsequent oligomerization, researchers can create highly efficient, multi-step processes that minimize manual intervention and facilitate the rapid generation of molecular libraries for screening and optimization. unimi.it
Application in Supramolecular Chemistry and Advanced Materials Research
The bifunctional nature of this compound, possessing both a hydrogen-bond donor (amino group) and a hydrogen-bond donor/acceptor (carboxylic acid group), makes it an excellent candidate for applications in supramolecular chemistry. researchgate.net These functional groups can participate in robust and predictable non-covalent interactions, such as the well-characterized pyridine-acid and amine-acid supramolecular synthons. researchgate.netscispace.commdpi.com The interaction between the carboxylic acid and the amino group can lead to the formation of cyclic, hydrogen-bonded motifs known as heterosynthons, which serve as the basis for constructing larger, well-ordered assemblies. researchgate.netmdpi.com
This capacity for self-assembly opens the door for the use of this compound derivatives as building blocks (tectons) for advanced materials. The rigid, pre-organized conformation imposed by the cyclooctane (B165968) ring can direct the formation of crystalline networks, liquid crystals, or functional polymers. By modifying the cyclooctane backbone or the functional groups, it is possible to tune the intermolecular interactions and control the dimensionality and properties of the resulting supramolecular structures. Potential applications include the development of porous materials for storage and separation, chiral scaffolds for asymmetric catalysis, and novel biomaterials.
Development of Novel Methodologies for Stereochemical Control
Achieving precise control over the stereochemistry of the amino and carboxyl substituents on the cyclooctane ring is critical for its application in biologically active peptides and asymmetric catalysis. Significant progress has been made in the stereoselective synthesis of cyclic β-amino acids, including eight-membered ring systems. beilstein-journals.orgbeilstein-journals.org
A key strategy involves starting from a bicyclic β-lactam, which can be synthesized via the cycloaddition of chlorosulfonyl isocyanate to cis,cis-1,3-cyclooctadiene. beilstein-journals.org Subsequent cleavage of the lactam ring, followed by N-protection, yields a cis-amino ester precursor. The stereochemistry of further functionalization can be controlled through substrate-directed reactions. For instance, epoxidation of the double bond in N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate proceeds stereoselectively due to the steric influence of the bulky Boc protecting group. beilstein-journals.org
The subsequent ring-opening of the resulting epoxide is highly regioselective, allowing for the introduction of substituents with defined stereochemistry. The mechanism and outcome of this ring-opening can be rationalized and predicted using Density-Functional Theory (DFT) computations, which model the transition states for the formation of different products. beilstein-journals.orgbeilstein-journals.org Other established methods for the asymmetric synthesis of cyclic β-amino acids, such as stereoselective Michael additions and the use of sulfinimines, also represent powerful tools for accessing specific stereoisomers of this compound derivatives. nih.govthieme-connect.comresearchgate.net
Table 1: Key Transformations in the Stereoselective Synthesis of this compound Derivatives
| Starting Material | Reagents & Conditions | Product | Key Outcome | Reference |
| cis-9-Azabicyclo[6.2.0]dec-6-en-10-one | HCl(g) in MeOH | Methyl cis-2-aminocyclooct-3-ene-1-carboxylate | Lactam ring cleavage | beilstein-journals.org |
| Methyl cis-2-aminocyclooct-3-ene-1-carboxylate | (Boc)₂O, Pyridine, DMAP | N-Boc-protected amino ester | Amine protection | beilstein-journals.org |
| N-Boc-protected amino ester | m-CPBA | Epoxide derivative | Stereoselective epoxidation | beilstein-journals.org |
| Epoxide derivative | HCl(g) in MeOH | Dihydroxy-substituted derivatives | Regioselective epoxide ring-opening | beilstein-journals.org |
Exploration of New Chemical Space through Derivatization for Research Applications
Derivatization of the this compound scaffold is a primary strategy for exploring new chemical space and developing compounds with novel functions. The cyclooctene (B146475) precursor serves as a versatile platform for introducing additional functionality. As demonstrated in recent research, the double bond can be converted into an epoxide, which then acts as a handle for creating a variety of derivatives, including diols and bicyclic lactones. beilstein-journals.orgbeilstein-journals.org
These transformations fundamentally alter the molecule's structure, polarity, and hydrogen-bonding capabilities, leading to compounds with distinct properties and potential applications. For example, the synthesis of 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid introduces hydroxyl groups that can participate in new binding interactions or serve as sites for further chemical modification. beilstein-journals.org
Beyond the ring itself, the amino and carboxylic acid groups are readily derivatized using standard synthetic methodologies. thermofisher.com The carboxylic acid can be converted into esters, amides, or acyl hydrazides to modulate solubility, create prodrugs, or attach fluorescent labels for analytical purposes. thermofisher.comresearchgate.net The amino group can be acylated or alkylated to modify its basicity and steric profile. This ability to systematically modify the core structure is essential for structure-activity relationship (SAR) studies in drug discovery and for creating tailored building blocks for peptide synthesis and materials science. nih.gov
Q & A
Q. What are the primary synthetic routes for 2-aminocyclooctane-1-carboxylic acid derivatives?
The synthesis of hydroxylated this compound derivatives typically begins with β-lactam precursors. For example, β-lactam 2 (derived from cis,cis-1,3-cyclooctadiene via chlorosulfonyl isocyanate cycloaddition) undergoes HCl(g)-MeOH cleavage to yield cis-amino esters. Subsequent N-Boc protection and dihydroxylation with OsO4/NMO produce diol intermediates, which are further functionalized via regioselective epoxide ring-opening reactions . Key steps include stereochemical control during hydroxylation and solvent-dependent ring-opening pathways (e.g., methanol vs. dichloromethane) .
Q. What spectroscopic and analytical methods are used to confirm structural and stereochemical assignments?
- 1D/2D NMR : COSY and HMQC spectra resolve proton-proton correlations (e.g., H-6 and H-7 in lactone 10 at δ 4.49 ppm) and confirm hydrogen bonding between methoxycarbonyl C=O and carboxamide NH groups .
- X-ray crystallography : Single-crystal analysis validates lactone ring geometry and stereochemistry (e.g., compound 10 in Figure 2 of ) .
- DFT calculations : Optimized geometries and Gibbs free energy comparisons (e.g., B3LYP/6-311++G(d,p) with SMD solvent models) explain regioselectivity and thermodynamic stability of products .
Q. Why is the synthesis of eight-membered cyclic β-amino acids particularly challenging?
Larger ring systems (e.g., cyclooctane) exhibit conformational flexibility, complicating regioselective functionalization. Unlike five- or six-membered analogs, eight-membered rings require precise control of ring-opening reactions (e.g., epoxide 7 ) to avoid side products like diol isomers 11 or unanticipated lactones 13 . Steric hindrance and solvent polarity further influence reaction pathways .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in regioselectivity during epoxide ring-opening?
DFT studies reveal that solvent-corrected Gibbs free energy differences (~14.0 kcal/mol in methanol) favor lactone 10 over alternative pathways. Transition-state analyses (e.g., TSA-B ) confirm that hydrogen bonding between methoxycarbonyl C=O and NH groups in epoxide 7 stabilizes the lactonization pathway . These calculations exclude competing pathways (e.g., formation of 16 or 19 ) under experimental conditions .
Q. How can researchers address contradictions in product formation under varying reaction conditions?
- Solvent effects : Methanol promotes transesterification (yielding lactone 10 ), while dichloromethane favors carboxamide intermediates. Energy stability differences (5.0 kcal/mol in methanol) guide solvent selection .
- Catalyst choice : NaHSO4 in CH2Cl2/MeOH generates lactone 10 , whereas NH4Cl/DMF with NaN3 unexpectedly yields lactone 13 due to competing hydrolysis pathways .
Q. What strategies minimize side products (e.g., diol isomers) during synthesis?
Q. How do solvent polarity and hydrogen bonding influence reaction mechanisms?
Methanol stabilizes charged intermediates (e.g., oxonium ions) via solvation, favoring lactone formation. In contrast, dichloromethane’s low polarity (ε = 8.93) promotes carboxamide intermediates. Hydrogen bonding between methoxycarbonyl C=O and NH groups in epoxide 7 locks conformations that direct regioselective attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
